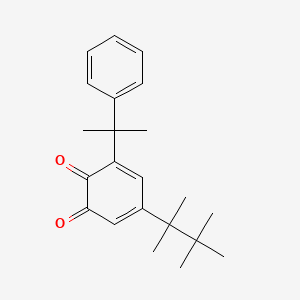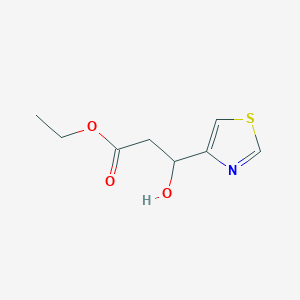
Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ethyl 3-oxo-3-(4-thiazolyl)propanoate.
Reduction: Regeneration of this compound.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing thiazole rings.
Industrial Applications: It is used in the production of dyes, fungicides, and biocides
Mécanisme D'action
The mechanism of action of Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-Hydroxy-3-(4-imidazolyl)propanoate
- Ethyl 3-Hydroxy-3-(4-oxazolyl)propanoate
- Ethyl 3-Hydroxy-3-(4-isothiazolyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazole ring enhances its reactivity and ability to form stable complexes with metal ions, making it valuable in various applications .
Propriétés
Formule moléculaire |
C8H11NO3S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-8(11)3-7(10)6-4-13-5-9-6/h4-5,7,10H,2-3H2,1H3 |
Clé InChI |
XXIUNDAHOCNYPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CSC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-8-thiaspiro[5.5]undecan-4-one](/img/structure/B13665221.png)
![Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13665227.png)
![2-(Benzo[d]thiazol-2-yl)-3-((2-nitrobenzyl)oxy)-1H-inden-1-one](/img/structure/B13665229.png)
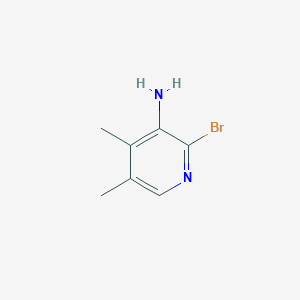
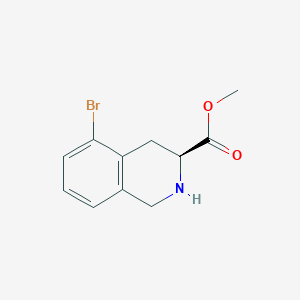
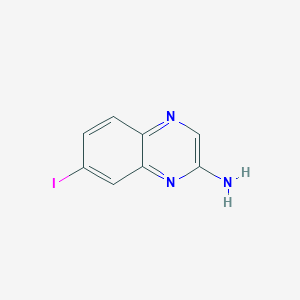
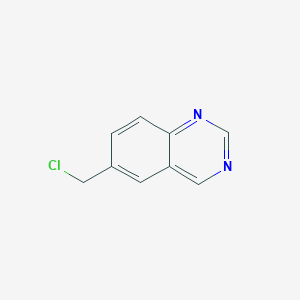
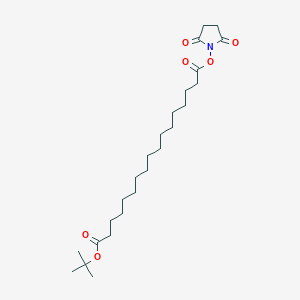
![2-Ethyl-6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665284.png)
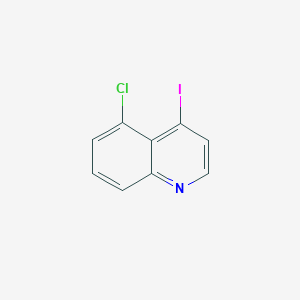


![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
